

# An In-depth Technical Guide to 3-(Iodomethyl)oxetane: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 3-(Iodomethyl)oxetane

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## Introduction

**3-(Iodomethyl)oxetane** is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a strained four-membered oxetane ring coupled with a reactive iodomethyl group, offers a valuable tool for the synthesis of novel therapeutic agents. The incorporation of the oxetane moiety can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and lipophilicity, while the iodomethyl group serves as a key handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to **3-(Iodomethyl)oxetane**.

## Chemical Properties

**3-(Iodomethyl)oxetane** is a yellow to orange liquid or solid with the molecular formula  $C_4H_7IO$ .  
[1][2][3][4] It is characterized by its reactivity, primarily at the carbon-iodine bond, making it a valuable intermediate for introducing the oxetane scaffold into more complex molecules.

Table 1: Physical and Chemical Properties of **3-(Iodomethyl)oxetane**

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>7</sub> IO	[3][5][6]
Molecular Weight	198.00 g/mol	[5][6]
Appearance	Yellow to orange Liquid or Solid	[7]
Predicted Boiling Point	187.3 ± 13.0 °C	[4]
Storage Conditions	Keep in dark place, Sealed in dry, Store in freezer, under -20°C	[4]

## Molecular Structure

The structure of **3-(Iodomethyl)oxetane** consists of a central four-membered oxetane ring with an iodomethyl group attached to the C3 position. The strained nature of the oxetane ring influences its chemical reactivity and conformational preferences.

Table 2: Structural Identifiers for **3-(Iodomethyl)oxetane**

Identifier	Value	Reference(s)
SMILES	ICC1COC1	[1][6]
InChI	1S/C4H7IO/c5-1-4-2-6-3-4/h4H,1-3H2	[1][6]
InChIKey	IVGHNOLTTATVRF-UHFFFAOYSA-N	[1][6]
CAS Number	1003013-77-1	[2]

Detailed crystallographic data providing precise bond lengths and angles for **3-(Iodomethyl)oxetane** are not readily available in the surveyed literature. However, the general structural features of the oxetane ring are well-documented, characterized by significant ring strain.[8]

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of **3-(Iodomethyl)oxetane**. While complete spectral data sets are not consistently available across public databases, the following provides an overview of expected and reported spectroscopic features.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is a key tool for confirming the presence of the oxetane and iodomethyl groups. While a specific spectrum for **3-(Iodomethyl)oxetane** is referenced, detailed peak assignments are not provided in the available search results.<sup>[1]</sup> Based on the structure, one would expect signals corresponding to the methylene protons of the oxetane ring and the iodomethyl group, as well as the methine proton at the C3 position.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum would be expected to show distinct signals for the three unique carbon environments in the molecule: the iodomethyl carbon, the C3 carbon of the oxetane ring, and the equivalent C2/C4 carbons of the oxetane ring. Typical chemical shift ranges for carbons in oxetane rings are influenced by the ring strain and the electronegativity of the oxygen atom.<sup>[9]</sup>

**Infrared (IR) Spectroscopy:** The IR spectrum of **3-(Iodomethyl)oxetane** would be expected to show characteristic C-O-C stretching vibrations associated with the ether linkage in the oxetane ring, typically in the region of 950-1150  $\text{cm}^{-1}$ . C-H stretching and bending vibrations would also be present.

**Mass Spectrometry (MS):** Electron ionization mass spectrometry of **3-(Iodomethyl)oxetane** would likely show a molecular ion peak at  $\text{m/z}$  198. Common fragmentation patterns for ethers include cleavage of the C-C bond adjacent to the oxygen and loss of alkyl radicals.<sup>[10]</sup> For alkyl iodides, the loss of the iodine atom ( $\text{m/z}$  127) or the entire iodomethyl group would be expected fragmentation pathways.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **3-(Iodomethyl)oxetane** are not explicitly available in the searched literature. However, synthetic routes for the closely related and structurally similar 3-iodooxetane are well-described and can serve as a strong basis for the preparation of **3-(Iodomethyl)oxetane**, likely from 3-(hydroxymethyl)oxetane.

## Synthesis of 3-Iodooxetane from 3-Hydroxyoxetane (A Representative Protocol)

This method involves the direct iodination of a hydroxyl group and is a common transformation in organic synthesis.

- **Reaction Setup:** To a solution of 3-hydroxyoxetane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).
- **Iodination:** Cool the reaction mixture to 0 °C and add iodine (1.2 equivalents) portion-wise.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 16 hours.
- **Work-up:** Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic layer under reduced pressure. The crude product is then purified by vacuum distillation.

Caption: General workflow for the synthesis of 3-iodooxetane.

## Reactivity and Applications in Drug Development

**3-(Iodomethyl)oxetane** is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the oxetane ring and the synthetic versatility of the iodo group.

**Role as a Bioisostere:** The oxetane motif is often employed as a bioisostere for gem-dimethyl or carbonyl groups.<sup>[8][11]</sup> This substitution can lead to significant improvements in a molecule's physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, without negatively impacting its biological activity. The polar nature of the oxetane's ether oxygen can also introduce favorable hydrogen bonding interactions with biological targets.<sup>[11]</sup>

**Synthetic Handle for Elaboration:** The carbon-iodine bond in **3-(Iodomethyl)oxetane** is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds. This heightened reactivity makes it an excellent substrate for a variety of coupling reactions,

such as Suzuki-Miyaura cross-coupling, to form C-C bonds.[11][12] It also readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

While no specific signaling pathways directly modulated by **3-(Iodomethyl)oxetane** have been identified, its utility lies in its incorporation into larger molecules that target various biological pathways. For instance, oxetane-containing molecules have been investigated as inhibitors of the SYK signaling pathway.[11]

Caption: General workflow for the use of **3-(Iodomethyl)oxetane** in drug discovery.

## Conclusion

**3-(Iodomethyl)oxetane** is a valuable and reactive building block for the synthesis of novel chemical entities with potential therapeutic applications. Its utility stems from the beneficial effects of the oxetane ring on the physicochemical properties of drug candidates and the versatility of the iodomethyl group for synthetic transformations. Further research into the synthesis and reactivity of this compound will undoubtedly continue to contribute to the development of new and improved pharmaceuticals.

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